Cas no 573764-31-5 (4-Chloro-3-iodoaniline)

4-Chloro-3-iodoaniline is a halogenated aniline derivative with the molecular formula C₆H₅ClIN. This compound features both chloro and iodo substituents on the aromatic ring, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of halogen atoms enhances its reactivity in cross-coupling reactions, such as Suzuki or Ullmann couplings, enabling the construction of complex molecular frameworks. Its high purity and stability under standard conditions ensure reliable performance in research and industrial applications. The compound’s distinct substitution pattern also facilitates selective functionalization, offering synthetic flexibility for targeted modifications. Proper handling is advised due to potential sensitivity to light and moisture.
4-Chloro-3-iodoaniline structure
4-Chloro-3-iodoaniline structure
Product Name:4-Chloro-3-iodoaniline
CAS No:573764-31-5
MF:C6H5ClIN
MW:253.468072652817
MDL:MFCD11521292
CID:366112
PubChem ID:21874954
Update Time:2025-11-01

4-Chloro-3-iodoaniline Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-3-iodoaniline
    • Benzenamine, 4-chloro-3-iodo-
    • 3-iodo-4-chloroaniline
    • 4-Chloro-3-iodo-aniline
    • 4-chloro-3-iodo aniline
    • 4-chloro-3-iodophenylamine
    • 4-Chloro-3-iodo-phenylamine
    • 4-chloranyl-3-iodanyl-aniline
    • AWJWTZAGRWNBFC-UHFFFAOYSA-N
    • TD1336
    • 6136AJ
    • MB09944
    • EBD2210855
    • AK132972
    • SY034476
    • AB0088394
    • ST24043581
    • PS-7437
    • YXA76431
    • MFCD11521292
    • FT-0728379
    • A831416
    • SCHEMBL1016688
    • Z1269165366
    • J-504517
    • EN300-125658
    • DTXSID50619242
    • AE-562/43458279
    • AC-28496
    • AKOS022171757
    • 573764-31-5
    • CS-W005554
    • MDL: MFCD11521292
    • Inchi: 1S/C6H5ClIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2
    • InChI Key: AWJWTZAGRWNBFC-UHFFFAOYSA-N
    • SMILES: IC1=C(C=CC(=C1)N)Cl

Computed Properties

  • Exact Mass: 252.91515
  • Monoisotopic Mass: 252.916
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 99.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26

Experimental Properties

  • Color/Form: No data available
  • Density: 2.016
  • Melting Point: No data available
  • Boiling Point: 322.3°C at 760 mmHg
  • Flash Point: 148.72 °C
  • PSA: 26.02

4-Chloro-3-iodoaniline Security Information

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4-Chloro-3-iodoaniline Suppliers

Amadis Chemical Company Limited
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(CAS:573764-31-5)4-Chloro-3-iodoaniline
Order Number:A831416
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:22
Price ($):240.0
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Additional information on 4-Chloro-3-iodoaniline

Professional Introduction to 4-Chloro-3-iodoaniline (CAS No. 573764-31-5)

4-Chloro-3-iodoaniline, with the chemical formula C₆H₅ClIN₂, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its unique CAS number 573764-31-5, has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of both chloro and iodo substituents on the aniline backbone makes it a valuable precursor for further functionalization, enabling the construction of complex molecular architectures.

The structural features of 4-Chloro-3-iodoaniline contribute to its reactivity in multiple chemical transformations. The chloro group can participate in nucleophilic aromatic substitution reactions, while the iodo group is highly suitable for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are pivotal in the synthesis of heterocyclic compounds, which are widely prevalent in medicinal chemistry. The compound's ability to undergo such transformations makes it an indispensable tool for chemists working on drug discovery and development.

In recent years, 4-Chloro-3-iodoaniline has been extensively utilized in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The compound's structural motif is often incorporated into molecules designed to interact with specific protein targets, modulating their activity and thereby alleviating disease symptoms. The growing body of research highlights its importance in modern medicinal chemistry.

One notable application of 4-Chloro-3-iodoaniline is in the synthesis of antiviral agents. The ability to introduce diverse functional groups into its structure allows for the creation of molecules that can inhibit viral replication or interfere with viral entry into host cells. Recent advancements in this area have shown promising results in the development of novel antiviral drugs targeting emerging infectious diseases. The compound's versatility in serving as a building block for such therapeutic agents underscores its significance.

The industrial production of 4-Chloro-3-iodoaniline involves carefully controlled chemical processes to ensure high yield and purity. Manufacturers adhere to stringent quality control measures to meet the demands of pharmaceutical companies and research institutions. The synthesis typically involves halogenation reactions starting from aniline derivatives, followed by purification steps to isolate the desired product. These processes are optimized to minimize waste and maximize efficiency, aligning with global sustainability initiatives.

From a research perspective, 4-Chloro-3-iodoaniline continues to be a subject of interest due to its potential applications in materials science and agrochemicals. Its reactivity allows for the creation of polymers with tailored properties or agrochemicals designed for enhanced efficacy. The compound's role as a key intermediate underscores its broad utility across multiple scientific disciplines. As research progresses, new applications for 4-Chloro-3-iodoaniline are likely to emerge, further solidifying its importance.

The safety and handling of 4-Chloro-3-iodoaniline are critical considerations in its use. While it is not classified as a hazardous material under standard regulations, proper precautions must be taken to prevent exposure during handling and storage. Laboratories employing this compound must follow established protocols for safe usage, including the use of personal protective equipment (PPE) and proper ventilation. These measures ensure that researchers can work with the compound effectively while minimizing risks.

In conclusion, 4-Chloro-3-iodoaniline (CAS No. 573764-31-5) is a multifaceted intermediate with significant applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features enable diverse chemical transformations, making it a valuable asset in synthetic chemistry. The ongoing research into its applications continues to expand its utility, reinforcing its role as a cornerstone molecule in modern science and industry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:573764-31-5)4-Chloro-3-iodoaniline
A831416
Purity:99%
Quantity:100g
Price ($):240.0
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